N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide
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Description
Scientific Research Applications
Corrosion Inhibition
- Electrochemical Studies : The effect of nitro and methoxy substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel corrosion in acidic environments was studied. Compounds with a methoxy substituent enhanced inhibition efficiency, while those with a nitro substituent decreased it (Mishra et al., 2018).
Synthetic Chemistry Applications
- Amidine Protection : 4-Methoxybenzyl-4-nitrophenylcarbonate was used for the N-protection of amidinonaphthol, showcasing its utility in multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999).
- Synthesis of Derivatives : Studies on the synthesis of various derivatives of compounds with nitro and methoxy groups, such as dihydropyrimidine derivatives, demonstrated their potential in medicinal chemistry (Lalpara et al., 2021).
Electrochemistry and Material Science
- Electrochromic Materials : Research on aromatic polyamides with N,N,N',N'-tetraphenyl-p-phenylenediamine (TPPA) units, containing methoxy groups, revealed their potential in creating materials with reversible electrochromic properties in the near-infrared spectrum (Yen & Liou, 2009).
Anticancer Drug Design
- Predictive Drug Design : Studies on analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) with nitroxyl labels demonstrated therapeutic indexes significantly higher than the parent compound, highlighting their relevance in anticancer drug design (Sosnovsky et al., 1986).
Pharmaceutical Research
- Development of PET Tracers : The study of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 highlighted their potential as PET tracers for 5-HT1A receptors, which are critical in neuropsychiatric disorder research (García et al., 2014).
Antibacterial Research
- Antibacterial Activity : A study on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, including compounds with methoxy groups, revealed significant antibacterial activity against various Staphylococcus strains and mycobacterial species (Kos et al., 2013).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h4-5,7,10H,2-3,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRCPMXQFQPCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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